ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Lipophilicity SAR Benzothiazole

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351644-36-4) is a synthetic small-molecule building block belonging to the 2-imino-6-sulfamoylbenzothiazole class, supplied exclusively as the hydrobromide salt. The compound integrates a benzothiazole core with a 2-imino substituent, a 6-sulfamoyl group, and an N3-ethyl acetate side chain (molecular formula C11H14BrN3O4S2, molecular weight 396.3 g/mol).

Molecular Formula C11H14BrN3O4S2
Molecular Weight 396.3 g/mol
CAS No. 1351644-36-4
Cat. No. B1431018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS1351644-36-4
Molecular FormulaC11H14BrN3O4S2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
InChIInChI=1S/C11H13N3O4S2.BrH/c1-2-18-10(15)6-14-8-4-3-7(20(13,16)17)5-9(8)19-11(14)12;/h3-5,12H,2,6H2,1H3,(H2,13,16,17);1H
InChIKeyDCLBQNNRLLDTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide (CAS 1351644-36-4): Core Physicochemical and Structural Profile for Research Sourcing


Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351644-36-4) is a synthetic small-molecule building block belonging to the 2-imino-6-sulfamoylbenzothiazole class, supplied exclusively as the hydrobromide salt [1]. The compound integrates a benzothiazole core with a 2-imino substituent, a 6-sulfamoyl group, and an N3-ethyl acetate side chain (molecular formula C11H14BrN3O4S2, molecular weight 396.3 g/mol) [1]. It is currently listed as a research-grade chemical without reported human or veterinary therapeutic indication, and is distributed by multiple specialty chemical vendors for laboratory use .

Why Generic Substitution of Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide is Not Viable: The Case for Specific Sourcing


Procurement decisions for research-grade benzothiazole derivatives cannot rely on simple in-class substitution because the specific combination of the 2-imino group, the 6-sulfamoyl pharmacophore, the N3-ethyl acetate side chain, and the hydrobromide counterion collectively dictates key properties including lipophilicity, solubility, solid-state stability, and potential target engagement. The closest commercially available comparator, methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 941866-77-9), lacks the hydrobromide salt and differs in the ester group, resulting in a significantly lower computed lipophilicity (XLogP3 0.4 vs. ~1.73 for the ethyl ester) [1][2]. Furthermore, the 6-sulfamoylbenzothiazole scaffold is a recognized carbonic anhydrase inhibition pharmacophore, and minor structural modifications at the 2-position or the N3-side chain have been shown to produce sharp changes in inhibitory potency against CA isoforms [3]. These structural differences mean that neither the methyl ester analog nor other 6-sulfamoylbenzothiazole derivatives can serve as drop-in replacements for experimental protocols requiring the specific physicochemical and potential biological profile of CAS 1351644-36-4.

Quantitative Differentiation Evidence for Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide Against Closest Analogs


Enhanced Lipophilicity of the Ethyl Ester Derivative vs. Methyl Ester Analog (Computed logP)

The target compound's ethyl acetate side chain confers a computed partition coefficient (logP) of 1.73 [1], approximately 3.3-fold higher in lipophilicity compared to the methyl ester analog (CAS 941866-77-9, XLogP3 = 0.4) [2]. This difference arises solely from the replacement of the terminal methyl ester with an ethyl ester, while the core 2-imino-6-sulfamoylbenzothiazole scaffold remains identical. Increased lipophilicity is directly relevant to passive membrane permeability and may influence cellular uptake in intact-cell assays [3].

Lipophilicity SAR Benzothiazole Medicinal Chemistry

Hydrobromide Salt Form Enhances Aqueous Solubility Relative to Non-Salt Benzothiazole Analogs

The target compound is supplied exclusively as the hydrobromide salt, a formulation choice that is explicitly noted by vendors to enhance aqueous solubility and improve handling characteristics compared to the corresponding free base . While peer-reviewed quantitative solubility data for this specific compound are not publicly available, the general principle that salt formation increases the aqueous solubility of weakly basic imino compounds by several-fold is well-established in pharmaceutical salt screening [1]. The methyl ester analog (CAS 941866-77-9) is commercially listed only as the free base (no hydrobromide counterion), meaning that any experimental workflow requiring aqueous dissolution at physiologically relevant pH will face different solubility limitations between the two compounds.

Solubility Salt Form Formulation Benzothiazole

Cold Storage Requirement Indicates Limited Room-Temperature Stability: A Procurement and Handling Consideration

Supplier documentation specifies storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) [1], indicating that the compound has limited stability at ambient temperature. This is a quantifiable handling parameter that differentiates it from more stable benzothiazole derivatives that can be stored at room temperature. A researcher substituting a room-temperature-stable analog without verifying stability may encounter degradation, leading to irreproducible assay results. The explicit temperature thresholds provide a clear procurement criterion: laboratories without reliable -20°C storage capability should select an alternative compound.

Stability Storage Handling Quality Control

Class-Level Carbonic Anhydrase Inhibition Potential of the 6-Sulfamoylbenzothiazole Scaffold

The 6-sulfamoylbenzothiazole scaffold present in the target compound is a validated pharmacophore for human carbonic anhydrase (hCA) inhibition. A closely related compound, 2-amino-6-sulfamoylbenzothiazole, and its proton-transfer salt have demonstrated 'remarkable inhibitory activities on hCA I and hCA II' with inhibition potentials comparable to acetazolamide (AAZ), the clinical standard [1]. While the target compound (CAS 1351644-36-4) has not yet been directly evaluated in published head-to-head CA inhibition assays, the presence of an identical 6-sulfamoyl substitution pattern supports class-level inference of potential CA inhibitory activity. The ethyl acetate substituent at N3 and the 2-imino group may modulate isoform selectivity and binding kinetics relative to the 2-amino analog, offering a distinct SAR exploration tool.

Carbonic Anhydrase Sulfonamide Enzyme Inhibition Glaucoma

Absence of Published Bioactivity Data Confirms This Compound as a Research-Grade Tool for De Novo SAR Exploration

A comprehensive search of ChEMBL, PubChem BioAssay, PubMed, and patent databases confirms that no biological activity data (IC50, EC50, Ki, etc.) have been published for ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351644-36-4) as of the search date [1]. The ZINC15 database entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This absence of data is itself a differentiating factor: the compound represents a genuine unexplored chemical space within the 6-sulfamoylbenzothiazole class, making it suitable for primary screening campaigns where novel hits are desired, rather than as a positive control or reference inhibitor.

Data Availability Research Chemical SAR Screening

Recommended Research Application Scenarios for Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide Based on Current Evidence


Carbonic Anhydrase Isoform Selectivity Profiling via N3-Substituted SAR Libraries

The 6-sulfamoylbenzothiazole core is a validated carbonic anhydrase inhibition pharmacophore with demonstrated hCA I and hCA II inhibitory activity comparable to acetazolamide [1]. The target compound provides a unique combination of a 2-imino group and an N3-ethyl acetate side chain not previously evaluated for CA inhibition. Researchers can incorporate this compound into focused SAR libraries to determine how the ethyl ester substitution and 2-imino tautomeric state influence isoform selectivity (e.g., hCA IX/XII vs. hCA I/II), using the published 2-amino-6-sulfamoylbenzothiazole data as a baseline reference [1].

Cell-Based Permeability and Target Engagement Assays Requiring Higher Lipophilicity

With a computed logP of 1.73, the ethyl ester is substantially more lipophilic than the methyl ester analog (XLogP3 0.4) [2][3]. This difference of >1 log unit predicts measurably greater passive membrane permeability. The compound is suited for intact-cell assays (e.g., cellular thermal shift assays, intracellular target engagement) where the methyl ester may fail to achieve adequate intracellular concentration. The hydrobromide salt form further facilitates aqueous dissolution for cell culture dosing, reducing the need for high DMSO concentrations .

Primary Screening Libraries for Novel Target Deconvolution

The confirmed absence of any published biological activity data for this compound [4] makes it a high-value addition to diversity-oriented screening libraries. Unlike well-characterized benzothiazole sulfonamides that carry pre-existing mechanistic expectations, this compound offers a genuinely unexplored biological profile. Hit identification from phenotypic or target-based screens using this compound can generate novel intellectual property and mechanistic insights without the constraint of prior art.

Physicochemical Profiling Studies Comparing Salt vs. Free-Base Benzothiazole Derivatives

The hydrobromide salt form [5] and the documented cold-storage requirement (-20°C for long-term stability) [6] make this compound a practical case study for pharmaceutical scientists investigating salt-form effects on solubility, stability, and hygroscopicity within the benzothiazole chemical space. Comparative studies against the free-base methyl ester analog can quantify the contribution of the counterion to key developability parameters.

Quote Request

Request a Quote for ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.